

tautomerism in 2-Methyl-1H-imidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Methyl-1H-imidazole-4-carboxylic acid

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An In-depth Technical Guide on the Tautomerism of **2-Methyl-1H-imidazole-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In heterocyclic compounds such as substituted imidazoles, prototropic tautomerism significantly influences molecular recognition, binding affinity, and metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric behavior of **2-Methyl-1H-imidazole-4-carboxylic acid**. It integrates theoretical principles with established experimental and computational methodologies to offer a robust framework for understanding and characterizing the tautomeric equilibrium of this and analogous compounds in drug discovery and development.

Introduction to Tautomerism in Substituted Imidazoles

The imidazole ring is a common scaffold in pharmaceuticals and biological systems, in part due to its ability to participate in hydrogen bonding and its amphoteric nature. Unsymmetrically substituted imidazoles can exist as a mixture of two or more tautomers, a phenomenon known

as annular tautomerism.^[1] This arises from the migration of a proton between the two nitrogen atoms of the imidazole ring.^{[2][3]}

For **2-Methyl-1H-imidazole-4-carboxylic acid** (CAS: 1457-58-5), this prototropic tautomerism results in an equilibrium between two distinct forms: **2-Methyl-1H-imidazole-4-carboxylic acid** and 2-Methyl-1H-imidazole-5-carboxylic acid. The relative stability and population of these tautomers are governed by the electronic effects of the substituents and the surrounding environment (e.g., solvent, solid-state packing).^[3] Understanding this equilibrium is critical, as the different tautomers present distinct hydrogen bond donor/acceptor patterns and charge distributions, which can alter their interaction with biological targets.^[4]

Caption: Prototropic tautomerism in **2-Methyl-1H-imidazole-4-carboxylic acid**.

Data Presentation: Comparative Analysis of Tautomers

While extensive experimental quantitative data for the tautomeric equilibrium of **2-Methyl-1H-imidazole-4-carboxylic acid** is not readily available in the public domain, the following table summarizes the expected distinguishing characteristics based on established principles of NMR spectroscopy and computational chemistry applied to similar imidazole derivatives.^{[5][6]} ^[7] This data serves as a predictive guide for experimental analysis.

Property	Tautomer 1: 2-Methyl-1H-imidazole-4-carboxylic acid	Tautomer 2: 2-Methyl-1H-imidazole-5-carboxylic acid	Rationale for Distinction
¹ H NMR (Ring CH)	~7.5-7.8 ppm	~7.8-8.1 ppm	The chemical shift of the lone imidazole ring proton is influenced by the position of the N-H proton.
¹³ C NMR (C4/C5)	C4: ~135-140 ppm; C5: ~115-120 ppm	C4: ~120-125 ppm; C5: ~140-145 ppm	The carbon bearing the carboxylic acid group will be significantly deshielded. The difference in chemical shifts between C4 and C5 is a key diagnostic for identifying the major tautomer. ^[6]
¹³ C NMR (C=O)	~165-170 ppm	~165-170 ppm	The carboxylic acid carbonyl carbon chemical shift is expected to be similar in both tautomers.
Calculated ΔG (Gas)	Reference (0 kcal/mol)	Predicted: ~0.5-2.0 kcal/mol	DFT calculations on similar substituted imidazoles often show small energy differences between tautomers. ^[2]
Calculated ΔG (DMSO)	Reference (0 kcal/mol)	Predicted: < 1.0 kcal/mol	Polar solvents can stabilize both forms, often reducing the energy difference and leading to a mixture of

tautomers in solution.

[2]

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for studying tautomerism in solution.[\[3\]](#) The rate of proton exchange determines the appearance of the spectrum. If the exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. If the exchange is fast, averaged signals will be seen.[\[2\]](#)

Detailed Protocol:

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-1H-imidazole-4-carboxylic acid** in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can slow down the N-H proton exchange.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum at room temperature.
 - Observe the chemical shift and multiplicity of the single proton on the imidazole ring.
 - Perform variable temperature (VT) NMR studies. Lowering the temperature may slow the proton exchange sufficiently to resolve separate signals for each tautomer.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Pay close attention to the chemical shifts of the C4 and C5 carbons. The difference in their chemical shifts ($\Delta\delta$) is highly diagnostic of the predominant tautomer.[\[5\]](#)[\[6\]](#)
- 2D NMR (HSQC, HMBC):

- Use HSQC to correlate the ring proton to its attached carbon.
- Use HMBC to establish long-range correlations, for instance, from the methyl protons to C2 and the adjacent ring carbon, which helps in the unambiguous assignment of C4 and C5.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.

Detailed Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., water, ethanol).
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the precise location of all atoms, including the tautomeric proton, thus unambiguously identifying the tautomer present in the solid state.

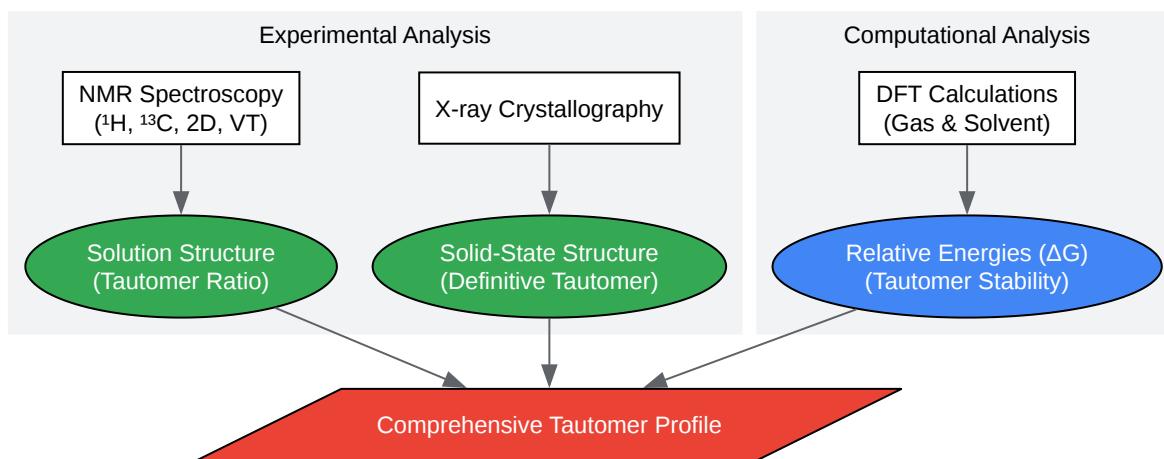
Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.[\[8\]](#)

Detailed Protocol:

- Structure Optimization: Build the 3D structures of both tautomers (**2-Methyl-1H-imidazole-4-carboxylic acid** and 2-Methyl-1H-imidazole-5-carboxylic acid).
- Energy Calculation:
 - Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

- To model the effect of a solvent, repeat the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM). [2]
- Data Analysis:
 - Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.
 - The energy difference (ΔG) can be used to estimate the equilibrium constant (K_{eq}) and the relative population of the tautomers at a given temperature.



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Caption: Integrated workflow for the characterization of tautomerism.

Conclusion

The tautomeric behavior of **2-Methyl-1H-imidazole-4-carboxylic acid** is a crucial aspect of its chemical identity, influencing its properties and biological interactions. A definitive characterization of its tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, definitive solid-state analysis via X-ray crystallography, and theoretical predictions from computational chemistry. The protocols and predictive data outlined in this guide provide a robust framework for researchers to investigate

the tautomerism of this molecule, enabling a deeper understanding of its structure-activity relationships and facilitating its development in pharmaceutical and scientific applications.

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